molecular formula C10H18N2O5S B13817123 Glutamyl cysteine ethyl ester

Glutamyl cysteine ethyl ester

Cat. No.: B13817123
M. Wt: 278.33 g/mol
InChI Key: ACGMFEAFBBMUMQ-BQBZGAKWSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(Des-gly)-glutathione-monoethyl ester (reduced) is a derivative of glutathione, a tripeptide composed of glutamine, cysteine, and glycine. This compound is modified by the removal of the glycine residue and the addition of an ethyl ester group. Glutathione and its derivatives play crucial roles in cellular processes, including detoxification, antioxidant defense, and regulation of cellular proliferation.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Des-gly)-glutathione-monoethyl ester (reduced) typically involves the following steps:

    Starting Materials: Glutathione (reduced form) and ethyl alcohol.

    Reaction Conditions: The reaction is carried out under acidic conditions to facilitate the esterification process.

    Procedure: Glutathione is first treated with a strong acid, such as hydrochloric acid, to remove the glycine residue. The resulting intermediate is then reacted with ethyl alcohol in the presence of a catalyst, such as sulfuric acid, to form the ethyl ester derivative.

Industrial Production Methods

Industrial production of (Des-gly)-glutathione-monoethyl ester (reduced) follows similar synthetic routes but on a larger scale. The process involves:

    Bulk Reactors: Large-scale reactors are used to carry out the esterification reaction.

    Purification: The product is purified using techniques such as crystallization or chromatography to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions

(Des-gly)-glutathione-monoethyl ester (reduced) undergoes several types of chemical reactions, including:

    Oxidation: The thiol group in the cysteine residue can be oxidized to form disulfide bonds.

    Reduction: The compound can be reduced back to its original form by breaking the disulfide bonds.

    Substitution: The ester group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or other oxidizing agents.

    Reduction: Reducing agents such as dithiothreitol or sodium borohydride.

    Substitution: Nucleophiles such as amines or alcohols under basic conditions.

Major Products Formed

    Oxidation: Formation of disulfide-linked dimers.

    Reduction: Regeneration of the reduced form of the compound.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

(Des-gly)-glutathione-monoethyl ester (reduced) has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a model compound for studying thiol chemistry.

    Biology: Investigated for its role in cellular redox regulation and as a potential therapeutic agent for oxidative stress-related diseases.

    Medicine: Explored for its potential in drug delivery systems and as an antioxidant supplement.

    Industry: Utilized in the development of cosmetic products and as a stabilizer in various formulations.

Mechanism of Action

The mechanism of action of (Des-gly)-glutathione-monoethyl ester (reduced) involves its ability to modulate redox reactions within cells. The compound can donate electrons to reactive oxygen species, thereby neutralizing them and preventing cellular damage. It also participates in the regeneration of other antioxidants, such as vitamin C and vitamin E, enhancing the overall antioxidant capacity of cells.

Comparison with Similar Compounds

Similar Compounds

    Glutathione (reduced): The parent compound with a glycine residue.

    Glutathione disulfide: The oxidized form of glutathione.

    Glutathione monoethyl ester: Similar esterified derivative but with the glycine residue intact.

Uniqueness

(Des-gly)-glutathione-monoethyl ester (reduced) is unique due to the absence of the glycine residue and the presence of an ethyl ester group. This modification enhances its lipophilicity, allowing for better cellular uptake and increased stability compared to its parent compound.

Properties

Molecular Formula

C10H18N2O5S

Molecular Weight

278.33 g/mol

IUPAC Name

(4S)-4-amino-5-[[(2R)-1-ethoxy-1-oxo-3-sulfanylpropan-2-yl]amino]-5-oxopentanoic acid

InChI

InChI=1S/C10H18N2O5S/c1-2-17-10(16)7(5-18)12-9(15)6(11)3-4-8(13)14/h6-7,18H,2-5,11H2,1H3,(H,12,15)(H,13,14)/t6-,7-/m0/s1

InChI Key

ACGMFEAFBBMUMQ-BQBZGAKWSA-N

Isomeric SMILES

CCOC(=O)[C@H](CS)NC(=O)[C@H](CCC(=O)O)N

Canonical SMILES

CCOC(=O)C(CS)NC(=O)C(CCC(=O)O)N

Origin of Product

United States

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